molecular formula C20H23N5O2 B11621558 N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510762-04-6

N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11621558
CAS No.: 510762-04-6
M. Wt: 365.4 g/mol
InChI Key: VXQNWSPHPWCCMI-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Its structure includes a cyclohexyl substituent at the carboxamide position (N-cyclohexyl), an ethyl group at the 7-position, and a 6-imino-2-oxo functional motif.

Properties

CAS No.

510762-04-6

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H23N5O2/c1-2-24-17(21)14(19(26)22-13-8-4-3-5-9-13)12-15-18(24)23-16-10-6-7-11-25(16)20(15)27/h6-7,10-13,21H,2-5,8-9H2,1H3,(H,22,26)

InChI Key

VXQNWSPHPWCCMI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple stepsCommon reaction conditions include the use of catalysts such as palladium or ruthenium, and solvents like N-methyl-2-pyrrolidone .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, which can result in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares its tricyclic backbone with derivatives like N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5), which differs in substituents:

  • 7-position : 2-methoxyethyl (vs. ethyl in the target compound).
  • 11-position : Methyl group (absent in the target compound).
  • N-substituent : Ethyl (vs. cyclohexyl in the target compound) .
Table 1: Substituent Comparison
Position Target Compound CAS 371212-22-5 Compound
N-substituent Cyclohexyl Ethyl
7-substituent Ethyl 2-Methoxyethyl
11-substituent None Methyl

Key Implications :

  • The 2-methoxyethyl group in the analogue may confer greater metabolic stability due to ether linkage resistance to hydrolysis, whereas the ethyl group in the target compound simplifies synthetic routes.
  • The 11-methyl group in CAS 371212-22-5 introduces steric bulk, which could influence binding pocket interactions in biological targets .

Functional Analogues in Bicyclic Systems

Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () represent bicyclic systems with distinct pharmacological roles, such as β-lactam antibiotics. While these lack the tricyclic framework, they highlight the importance of:

  • Heteroatom placement (e.g., sulfur in "5-thia" rings) for enzymatic inhibition.
  • Side-chain customization (e.g., tetrazole groups) to modulate antibacterial activity or pharmacokinetics .

Research Findings and Hypotheses

Pharmacological Prospects

  • The 6-imino-2-oxo motif in both compounds may mimic purine or pyrimidine structures, hinting at kinase or nucleotide-binding protein targets.
  • The absence of an 11-methyl group in the target compound could reduce steric clashes in binding sites compared to CAS 371212-22-5, favoring broader target compatibility.

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